molecular formula C13H14N2O2 B291279 4-ethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide

4-ethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B291279
M. Wt: 230.26 g/mol
InChI Key: LVGWLEBMSRXQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the reaction of 4-ethylbenzoyl chloride with 5-methyl-3-isoxazoleamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

For industrial production, the process is scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The reaction is often carried out under controlled temperature and pressure conditions to ensure consistency and reproducibility. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

4-ethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-ethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide

InChI

InChI=1S/C13H14N2O2/c1-3-10-4-6-11(7-5-10)13(16)14-12-8-9(2)17-15-12/h4-8H,3H2,1-2H3,(H,14,15,16)

InChI Key

LVGWLEBMSRXQPG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C

Origin of Product

United States

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